3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1310097-29-0
VCID: VC0036775
InChI: InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2
SMILES: C1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl
Molecular Formula: C9H7BrClN3
Molecular Weight: 272.53

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

CAS No.: 1310097-29-0

Cat. No.: VC0036775

Molecular Formula: C9H7BrClN3

Molecular Weight: 272.53

* For research use only. Not for human or veterinary use.

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine - 1310097-29-0

Specification

CAS No. 1310097-29-0
Molecular Formula C9H7BrClN3
Molecular Weight 272.53
IUPAC Name 10-bromo-2-chloro-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Standard InChI InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2
Standard InChI Key HUYFMRMVVZZPIR-UHFFFAOYSA-N
SMILES C1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics and Identification

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine exhibits a complex heterocyclic structure with three fused rings and two halogen atoms. The core structure consists of a pyrazolo[1,5-a]pyrimidine system (a bicyclic heterocycle containing pyrazole and pyrimidine rings) fused with a cyclopentane ring. The bromine atom is positioned at carbon 3, while the chlorine atom is at position 8, creating a unique substitution pattern that influences the compound's reactivity and potential applications .

Table 1 presents the key identifiers and structural information for 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine:

IdentifierValue
CAS Number1310097-29-0
Molecular FormulaC9H7BrClN3
Molecular Weight272.53 g/mol
IUPAC Name10-bromo-2-chloro-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Alternative IUPAC Name3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Standard InChIInChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2
Standard InChIKeyHUYFMRMVVZZPIR-UHFFFAOYSA-N
SMILESC1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl
PubChem Compound ID75355836

The structural complexity of this compound arises from the fusion of three different ring systems and the presence of multiple heteroatoms, including three nitrogen atoms and two halogen atoms. This arrangement creates a unique electronic distribution and reactivity profile that distinguishes it from other heterocyclic compounds .

Physicochemical Properties

The physical and chemical properties of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine influence its behavior in various chemical and biological systems. Table 2 summarizes the key physicochemical properties of this compound:

PropertyValueReference
Physical AppearanceYellow solid
Storage StabilityStable at room temperature
XLogP3-AA2.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass270.95119 Da
Monoisotopic Mass270.95119 Da
Topological Polar Surface Area30.2 Ų
Heavy Atom Count14
Complexity240

The compound's relatively high lipophilicity (XLogP3-AA = 2.7) suggests good membrane permeability, which could be advantageous for certain biological applications. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors influence its solubility profile and interactions with biological macromolecules. The moderate topological polar surface area (30.2 Ų) further supports potential membrane permeability, a property relevant for drug-like molecules .

The compound's stability at room temperature facilitates its storage and handling in laboratory settings, although appropriate safety measures should still be observed due to its irritant properties.

Synthesis and Preparation

Related Synthetic Procedures

Based on the synthesis of related compounds, a potential procedure for the preparation of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine might involve reactions similar to those described in the literature for related pyrazolo-fused heterocycles. For instance, the general procedure described for preparing pyrazolo[1,5-a]pyridines involves:

"N-aminopyridines (3 mmol) and the 1,3-dicarbonyl compounds (3 mmol), in ethanol (10 mL) containing acetic acid (1.08 g, 6 equiv) under an O2 atmosphere (1 atm) were stirred at 130 °C for 18 h. Crystals formed upon cooling to room temperature were collected by filtration and recrystallized from an appropriate solvent."

Of particular relevance are the synthetic methods for 2,3-dihydrocyclopenta pyrazolo[1,5-a]pyridin-1-ones, which involve reactions between N-amino-2-iminopyridines and 1,3-cyclopentanedione under CDC reaction conditions . These approaches could potentially be modified for the synthesis of cyclopenta[d]pyrazolo[1,5-a]pyrimidines, followed by appropriate halogenation steps.

Applications and Research Findings

Laboratory and Research Applications

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is primarily used in laboratory settings for research purposes. Its applications include:

  • Use as a building block or intermediate in organic synthesis

  • Development of new chemical entities for various research purposes

  • Structure-activity relationship studies in medicinal chemistry

  • Research in agricultural chemistry, particularly in the development of new pesticides

The compound's unique structure, featuring two different halogen substituents, provides opportunities for selective functionalization and derivatization. These halogen atoms can serve as sites for various transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes, making the compound valuable for the construction of more complex molecules.

SpecificationDetail
Purity≥95%
Available FormYellow solid
Typical QuantityAvailable in research quantities
SuppliersVulcanchem, Cymit Quimica, JK Chemical
Intended UseResearch only
RestrictionsNot for human or veterinary use
Storage ConditionsRoom temperature in tightly closed containers

When purchasing this compound, researchers should review the certificate of analysis provided by the supplier to verify purity and ensure compliance with quality requirements for the intended research application.

Future Research Directions

The unique structural features of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine present several opportunities for future research:

  • Development of more efficient and selective synthetic routes for the preparation of this compound and its derivatives

  • Exploration of structure-activity relationships through the synthesis of structurally related compounds with modifications at key positions

  • Investigation of potential biological activities, particularly in areas where related compounds have shown promise (e.g., as CRF1 receptor antagonists)

  • Application in the development of new agrochemicals, leveraging its potential in pesticide research

  • Utilization as a building block for the synthesis of more complex molecules with targeted properties

Research focusing on the modification of the halogen substituents through various cross-coupling reactions could generate libraries of derivatives with diverse properties and potential applications in medicinal chemistry and materials science. Additionally, exploration of this compound's activity in biological assays related to CRF1 receptor modulation could provide valuable insights into its potential pharmaceutical applications.

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